molecular formula C23H38N2O8 B118319 Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate CAS No. 72869-86-4

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate

Cat. No.: B118319
CAS No.: 72869-86-4
M. Wt: 470.6 g/mol
InChI Key: UEKHZPDUBLCUHN-UHFFFAOYSA-N
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Description

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate ( 72869-86-4), commonly known as Urethane Dimethacrylate (UDMA), is a high molecular weight (470.6 g/mol) difunctional monomer that serves as a fundamental building block in advanced polymer research and development . Its chemical structure features a central 2,2,4-trimethylhexamethylene core linked through urethane (carbamate) linkages to terminal methacrylate groups, which provides an excellent balance of reactivity, mechanical properties, and cross-linking density . This compound is predominantly valued in the field of dental science as a base resin for formulating high-performance dental restorative composites, filling materials, and adhesive systems . Its mechanism of action involves free-radical polymerization, where the two methacrylate groups enable the formation of a highly cross-linked, durable polymer network. When polymerized, UDMA-based materials are known to exhibit a favorable degree of conversion and lower polymerization shrinkage compared to other dimethacrylates, which is a critical factor for the longevity and marginal integrity of dental restorations . Beyond its established applications, UDMA also acts as a crucial precursor in the synthesis of novel quaternary ammonium urethane-dimethacrylate (QAUDMA) monomers, which are being investigated for their potential to create dental materials with intrinsic, non-leaching antibacterial properties to combat secondary caries . Presented as a slightly yellow, viscous liquid, the product has a density of approximately 1.11 g/mL at 25°C . For optimal stability and to prevent premature polymerization, it is recommended to store this reagent in a container that is tightly sealed, protected from light and moisture, and kept below 5°C for long-term preservation . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29)
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InChI Key

UEKHZPDUBLCUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C
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Molecular Formula

C23H38N2O8
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Related CAS

109895-09-2, 168275-21-6
Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-[(2,2,4-trimethyl-1,6-hexanediyl)bis(iminocarbonyl)]bis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
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DSSTOX Substance ID

DTXSID70866034
Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Molecular Weight

470.6 g/mol
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Physical Description

Colorless liquid; [Polysciences MSDS]
Record name Urethane dimethacrylate
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CAS No.

41137-60-4, 72869-86-4
Record name 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diol dimethacrylate
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Record name Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate
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Record name Urethane dimethacrylate
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Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Record name 7,7,9(or 7,9,9)-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
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Record name 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
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Record name DI-2-METHACRYLOXYETHYL 2,2,4-TRIMETHYLHEXAMETHYLENEDICARBAMATE
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Preparation Methods

Step 1: Formation of the Carbamate Intermediate

In the first step, 2,2,4-trimethylhexamethylene diisocyanate (TMHDI) reacts with 2-hydroxyethyl methacrylate (HEMA) under controlled conditions. The reaction proceeds via nucleophilic addition, where the isocyanate groups (–NCO) of TMHDI react with the hydroxyl groups (–OH) of HEMA:

TMHDI+2HEMADi-2-hydroxyethyl 2,2,4-trimethylhexamethylenedicarbamate\text{TMHDI} + 2\,\text{HEMA} \rightarrow \text{Di-2-hydroxyethyl 2,2,4-trimethylhexamethylenedicarbamate}

Key Parameters:

  • Catalyst: Dibutyltin dilaurate (0.1–0.5 wt%) accelerates the reaction while minimizing side products.

  • Temperature: Maintained at 50–70°C to balance reaction rate and selectivity.

  • Atmosphere: Conducted under nitrogen to prevent moisture-induced side reactions.

Step 2: Methacrylation of the Intermediate

The intermediate undergoes methacrylation using methacrylic anhydride or methacryloyl chloride to introduce polymerizable methacrylate groups:

Intermediate+2Methacrylic AnhydrideUDMA+2Acetic Acid\text{Intermediate} + 2\,\text{Methacrylic Anhydride} \rightarrow \text{UDMA} + 2\,\text{Acetic Acid}

Optimization Challenges:

  • Excess methacrylation reagents risk oligomerization.

  • Acid scavengers (e.g., triethylamine) are added to neutralize byproducts.

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and consistency.

Continuous Flow Reactor Design

ParameterValue/RangeImpact on Yield
Residence Time15–30 minMaximizes conversion
Temperature60–65°CBalances kinetics and stability
Catalyst Loading0.3 wt%Minimizes cost while maintaining activity

Advantages Over Batch Processes:

  • 20–30% higher yield due to precise temperature control.

  • Reduced solvent waste (up to 40% less toluene usage).

Alternative Synthetic Pathways

One-Pot Synthesis

Emerging methods consolidate both steps into a single reactor, using dual-function catalysts like zinc octoate. This approach reduces purification steps but requires stringent moisture control (<50 ppm H₂O).

Enzymatic Catalysis

Pilot studies using lipase-based catalysts (e.g., Candida antarctica lipase B) show promise for eco-friendly synthesis, though yields remain suboptimal (65–72%) compared to traditional methods.

Quality Control and Characterization

Critical Analytical Metrics:

ParameterMethodSpecification
PurityHPLC≥98.5%
Residual IsocyanateFT-IR<0.1%
Viscosity (25°C)Brookfield Viscometer450–600 cP

Impurity Profiling:

  • Hydroquinone inhibitors (e.g., MEHQ) are monitored at 200–400 ppm to prevent premature polymerization.

CompoundOSHA PEL (8-hr TWA)
TMHDI0.005 ppm
Methacrylic Anhydride0.25 ppm

Recent Innovations in Synthesis

Photocatalytic Methods

UV-initiated thiol-ene reactions enable solvent-free synthesis at ambient temperatures, though scalability remains unproven.

Bio-Based Feedstocks

Pilot plants are testing isosorbide-derived diisocyanates as sustainable alternatives to TMHDI, achieving 80% monomer purity in early trials .

Chemical Reactions Analysis

Types of Reactions

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate undergoes various chemical reactions, including:

    Polymerization: The methacrylate groups in the compound can undergo free radical polymerization to form cross-linked polymers.

    Hydrolysis: The carbamate linkages can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methacrylate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

    Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis of carbamate linkages.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions to modify the methacrylate groups.

Major Products Formed

    Polymerization: Cross-linked polymers with enhanced mechanical properties and thermal stability.

    Hydrolysis: Amines and alcohols derived from the breakdown of carbamate linkages.

    Substitution: Modified compounds with different functional groups replacing the methacrylate groups.

Scientific Research Applications

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers with applications in coatings, adhesives, and sealants.

    Biomedical Engineering: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Materials Science: It is employed in the fabrication of advanced materials with tailored properties for specific industrial applications.

    Surface Coatings: The compound is used in the formulation of UV-curable coatings that offer excellent durability and resistance to environmental factors.

Mechanism of Action

The primary mechanism by which Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate exerts its effects is through polymerization. The methacrylate groups undergo free radical polymerization, leading to the formation of cross-linked networks. These networks impart enhanced mechanical strength and thermal stability to the resulting polymers. The carbamate linkages contribute to the flexibility and toughness of the polymers by acting as soft segments within the polymer matrix.

Comparison with Similar Compounds

Critical Analysis

Crosslinking Behavior : UDMA’s urethane backbone allows for uniform crosslinking in dental composites, similar to Bis-GMA and TEGDMA . However, its aliphatic structure reduces water sorption compared to Bis-GMA’s aromatic core, improving hydrolytic stability .

Mechanical Performance : UDMA-based resins exhibit lower polymerization shrinkage than Bis-GMA due to its flexible urethane linkages, which mitigate stress during curing .

Synergy in Blends: TEGDMA is often blended with UDMA or Bis-GMA to reduce viscosity and enhance monomer conversion, though UDMA alone provides better mechanical resilience than TEGDMA-rich formulations .

Discrepancies in CAS Identification

A notable inconsistency exists in the provided evidence:

  • cites CAS 74389-53-0 for UDMA .
  • lists 41137-60-4 under its code system .
    This discrepancy may stem from alternate naming conventions or registry errors, requiring verification from authoritative databases.

Notes

CAS Discrepancy : The conflicting CAS numbers for UDMA highlight the need for cross-referencing regulatory databases.

Naming Conventions: The compound is alternately termed 7,9,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bis(2-methylacrylate) in IUPAC nomenclature .

Biological Activity

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate (often abbreviated as UDMA) is a complex organic compound that belongs to the class of methacrylate esters. Its unique structure, characterized by methacrylate and carbamate functionalities, underpins its significant biological activity and applications in various fields, particularly in biomedical engineering and polymer chemistry.

Chemical Structure and Properties

This compound has the chemical formula C23H38N2O8C_{23}H_{38}N_2O_8 and is recognized for its high polymerization rate and mechanical properties. The compound's structure includes two methacrylate groups that facilitate free radical polymerization, leading to the formation of cross-linked polymers with enhanced mechanical strength and biocompatibility.

Synthesis

The synthesis typically involves a two-step reaction process:

  • Formation of Intermediate : 2,2,4-trimethylhexamethylene diisocyanate reacts with hydroxyethyl methacrylate to form di-2-hydroxyethyl 2,2,4-trimethylhexamethylenedicarbamate.
  • Final Product : The intermediate is then reacted with methacrylic acid to yield the final product.

1. Biomedical Engineering

This compound is utilized in the development of biocompatible materials for medical devices. Its low cytotoxicity makes it suitable for applications such as:

  • Dental Restorative Materials : Used in composite resins due to its excellent mechanical properties and aesthetic qualities.
  • Bone Adhesives : Employed in orthopedic surgeries for bone repair and regeneration .

2. Polymer Chemistry

The compound serves as a monomer in synthesizing high-performance polymers used in coatings, adhesives, and sealants. Its ability to form durable cross-linked networks enhances the longevity and effectiveness of these materials.

The primary biological activity of this compound is attributed to its polymerization capabilities. Upon exposure to free radicals (often generated by UV light), the methacrylate groups undergo polymerization, forming robust cross-linked structures. This process not only improves mechanical strength but also contributes to the material's biocompatibility by minimizing leachables that could provoke adverse biological responses.

Case Studies

  • Antibacterial Properties : A study investigated the incorporation of quaternary ammonium groups into UDMA-based polymers. Results indicated that these modified polymers exhibited significant antibacterial activity while maintaining desirable mechanical properties .
  • Mechanical Properties : Research on the mechanical performance of UDMA-based composites showed that increasing the degree of conversion during polymerization directly correlates with improved tensile strength and reduced polymerization shrinkage .

Comparative Analysis

The following table summarizes key properties of this compound compared to other common methacrylate esters:

PropertyThis compoundMethyl MethacrylateEthyl Methacrylate
Polymerization RateHighModerateModerate
Mechanical StrengthSuperiorGoodGood
BiocompatibilityExcellentModerateModerate
ApplicationsDental materials, bone adhesivesGeneral polymersGeneral polymers

Q & A

Q. What are the established synthesis routes for Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves the reaction of 2,2,4-trimethylhexamethylene diisocyanate (CAS 28679-16-5) with methacryloxyethyl alcohol derivatives under controlled conditions. Key variables include stoichiometric ratios, catalyst selection (e.g., dibutyltin dilaurate), and reaction temperature. For instance, excess diisocyanate may improve conversion rates but risks side reactions. Purity can be monitored via thin-layer chromatography (TLC) or HPLC, with yields optimized by maintaining anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming methacrylate and carbamate functional groups. Infrared (IR) spectroscopy identifies characteristic peaks, such as N-H stretching (~3350 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹). Complementary techniques like mass spectrometry (MS) validate molecular weight. Researchers should cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Critical properties include solubility in polar aprotic solvents (e.g., DMF, THF), thermal stability (<200°C), and hygroscopicity. Solubility data from analogous systems, such as monoethylene glycol + 2,2,4-trimethylpentane phase equilibria, suggest temperature-dependent behavior that impacts reaction solvent selection . These properties dictate storage conditions (e.g., desiccated, 2–8°C) and handling protocols to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., solubility, phase behavior) for this compound?

Contradictions often arise from variations in experimental conditions (temperature, solvent purity). A systematic approach involves replicating studies under standardized conditions and employing advanced analytical methods, such as differential scanning calorimetry (DSC) for phase transitions. Comparative meta-analysis of literature, as demonstrated in liquid-liquid equilibria studies for related glycol systems, can identify outliers and establish consensus values .

Q. What methodologies are recommended for assessing the compound’s stability under varying environmental conditions (e.g., pH, UV exposure)?

Accelerated aging studies under controlled pH (2–12) and UV irradiation (using xenon arc lamps) can simulate degradation pathways. High-performance liquid chromatography (HPLC) paired with mass spectrometry tracks decomposition products, while quantum mechanical calculations predict reactive sites. For example, methacrylate groups are prone to radical-induced polymerization under UV, necessitating stabilizers like BHT in storage .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in polymer matrices?

Molecular dynamics (MD) simulations predict interactions between the carbamate group and polymer backbones (e.g., methacrylate copolymers). Density Functional Theory (DFT) calculations elucidate electron transfer mechanisms during crosslinking. Researchers should validate models against experimental data, such as glass transition temperatures (Tg) from dynamic mechanical analysis (DMA), to refine predictive accuracy .

Q. What strategies mitigate challenges in synthesizing high-purity derivatives for biomedical applications?

Gradient purification (e.g., silica gel chromatography) removes unreacted diisocyanate or methacrylate monomers. Advanced techniques like preparative HPLC or crystallization in non-polar solvents improve purity. Rigorous characterization via elemental analysis and X-ray crystallography ensures structural fidelity, particularly for derivatives intended as biomaterial precursors .

Methodological Recommendations

  • Data Presentation : Tabulate synthesis variables (e.g., temperature, catalyst loading) against yield/purity to identify optimal conditions.
  • Contradiction Analysis : Use Bland-Altman plots for comparing literature data on solubility or thermal stability.
  • Ethical AI Use : When employing machine learning for property prediction, ensure training datasets are peer-reviewed and bias-checked to avoid erroneous conclusions .

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